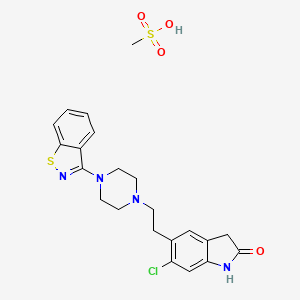

5-Chloro-4-phenyl-3H-1,2-dithiol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

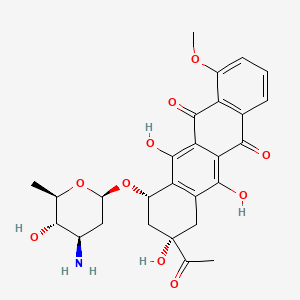

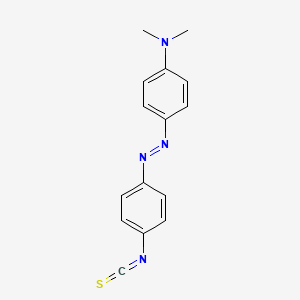

RWJ-3981 is a cyclic disulfide compound that has been identified as a potent inhibitor of the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme catalyzes the first committed step in bacterial cell wall biosynthesis, making it a crucial target for antibacterial drug development .

Preparation Methods

Industrial Production Methods: Industrial production methods for RWJ-3981 are not well-documented. Given its potential as a pharmaceutical compound, large-scale synthesis would likely involve optimization of the synthetic route to ensure high yield and purity, as well as adherence to Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Types of Reactions: RWJ-3981 primarily undergoes reactions typical of cyclic disulfides, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Cleavage of the disulfide bond to yield thiols.

Substitution: Reaction with nucleophiles to form various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

RWJ-3981 has several scientific research applications, particularly in the field of antibacterial drug development:

Mechanism of Action

RWJ-3981 exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme catalyzes the transfer of enolpyruvate from phosphoenolpyruvate to uridine diphospho-N-acetylglucosamine, a critical step in bacterial cell wall biosynthesis. RWJ-3981 binds to the active site of MurA, preventing the enzyme from catalyzing this reaction and thereby inhibiting bacterial cell wall synthesis .

Comparison with Similar Compounds

Fosfomycin: A known MurA inhibitor with a different mechanism of action.

RWJ-110192: A pyrazolopyrimidine analog with lower potency compared to RWJ-3981.

RWJ-140998: A purine analog with distinct structural features.

Properties

CAS No. |

2425-05-0 |

|---|---|

Molecular Formula |

C9H5ClOS2 |

Molecular Weight |

228.7 g/mol |

IUPAC Name |

5-chloro-4-phenyldithiol-3-one |

InChI |

InChI=1S/C9H5ClOS2/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5H |

InChI Key |

BWTGFYQZOUAOQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(SSC2=O)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SSC2=O)Cl |

Key on ui other cas no. |

2425-05-0 |

Synonyms |

RWJ-3981 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate](/img/structure/B1218676.png)

![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-phenylurea](/img/structure/B1218685.png)